ethyl (2S)-2-methylpentanoate

Flavor regulation Stereochemistry JECFA compliance

Ethyl (2S)-2-methylpentanoate (CAS 28959-02-6), also designated as ethyl (S)-2-methylpentanoate, is a chiral branched-chain ester belonging to the 2-methylpentanoic acid ethyl ester family. This compound is the single enantiomer (2S configuration) counterpart to the racemic mixture ethyl 2-methylpentanoate (CAS 39255-32-8, FEMA No.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 28959-02-6
Cat. No. B153457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S)-2-methylpentanoate
CAS28959-02-6
Synonyms(2S)-2-Methyl-pentanoic Acid Ethyl Ester;  (S)-2-Methyl-pentanoic Acid Ethyl Ester;  (+)-2-Methyl-valeric Acid Ethyl Ester
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)OCC
InChIInChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyHZPKNSYIDSNZKW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2S)-2-methylpentanoate CAS 28959-02-6: Stereochemically Defined Procurement for Flavor and Industrial Applications


Ethyl (2S)-2-methylpentanoate (CAS 28959-02-6), also designated as ethyl (S)-2-methylpentanoate, is a chiral branched-chain ester belonging to the 2-methylpentanoic acid ethyl ester family [1]. This compound is the single enantiomer (2S configuration) counterpart to the racemic mixture ethyl 2-methylpentanoate (CAS 39255-32-8, FEMA No. 3488) . JECFA has evaluated ethyl 2-methylpentanoate under CASrn 28959-02-6, which corresponds specifically to the (S)-enantiomer [2]. The compound possesses a defined stereocenter at the C2 position, confirmed through chiral gas chromatography with β-cyclodextrin columns and characterized by optical rotation consistent with (S)-configuration .

1 Stereochemical identity Single (2S)-enantiomer under CAS 28959-02-6; distinct from racemic mixture
2 Regulatory evaluation context JECFA evaluation specifically linked to (S)-enantiomer CAS, enabling traceable flavor documentation
3 Chiral analytical confirmation Identity verifiable via chiral GC with β-cyclodextrin columns; optical rotation consistent with (S)-configuration

Why Ethyl (2S)-2-methylpentanoate CAS 28959-02-6 Cannot Be Substituted by Racemic Ethyl 2-Methylpentanoate


Procurement of ethyl (2S)-2-methylpentanoate (CAS 28959-02-6) versus the racemic mixture (CAS 39255-32-8) represents a non-trivial sourcing decision grounded in stereochemical identity. The racemate contains equal proportions of both (2S)- and (2R)-enantiomers and exhibits zero net optical rotation [1]. While both enantiomers share identical physicochemical properties in achiral environments, the JECFA evaluation explicitly notes that the (R)- or (S)-enantiomer is not specified by CASrn in the general register, yet the evaluation under CAS 28959-02-6 corresponds solely to the (S)-enantiomer [2]. For applications where stereochemical identity is material to regulatory compliance, analytical validation, or patent-defined performance claims—such as the wort-masking effect of ethyl-2-methylpentanoate (EMP) in low-alcohol beer formulations [3]—substitution with the racemate introduces compositional ambiguity that may affect reproducibility and intellectual property alignment.

Target: (S)-enantiomer
Ethyl (2S)-2-methylpentanoate, CAS 28959-02-6, JECFA evaluated with stereochemical specification
Potential substitute: Racemate
Ethyl 2-methylpentanoate CAS 39255-32-8; equal (R)/(S) mixture, zero net optical rotation, no enantiomer designation in JECFA register
Racemic substitution may introduce compositional ambiguity that can affect enantiomer-attribution review, patent-relevant reproducibility, and regulatory documentation context. Interchangeability must be validated for stereochemically sensitive applications.

Ethyl (2S)-2-methylpentanoate CAS 28959-02-6: Product-Specific Quantitative Evidence for Differentiated Procurement


Regulatory Recognition: JECFA Evaluation Under Distinct CAS Number 28959-02-6 for (S)-Enantiomer

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated ethyl 2-methylpentanoate under CASrn 28959-02-6, which corresponds specifically to the (S)-enantiomer [1]. This establishes a direct regulatory recognition pathway for the single-enantiomer form that is distinct from the racemate (CAS 39255-32-8), which is also listed under FEMA No. 3488 but does not carry the same stereochemical specification in its evaluation context [2]. The JECFA register explicitly notes that the (R) or (S) enantiomer is not specified by CASrn for the general ethyl 2-methylpentanoate entry [1].

Regulatory evaluation (JECFA)
Head-to-head
CAS 28959-02-6 evaluated as (S)-enantiomer; racemate CAS 39255-32-8 not specified
Stereochemical traceability in regulatory documentation
JECFA flavor evaluation database context
Flavor regulation Stereochemistry JECFA compliance

Low-Alcohol Beer Application: EMP Quantitative Wort-Masking at 0.001 μg/L Minimum Concentration

Patent literature establishes a specific functional application for ethyl-2-methylpentanoate (EMP) in low-alcohol beer formulations. The claimed invention specifies beer with an ethanol content of 0 to 1.0% vol., comprising at least 0.001 μg/L of ethyl-2-methylpentanoate (EMP) for its strong wort-flavor masking effect [1]. This quantitative threshold is also confirmed in the corresponding Russian patent (RU 2778852 C1), which specifies an EMP concentration range of 0.001 to 1,000 mcg/L for disguising wort aftertaste and/or imparting a refreshing flavour [2].

Wort-masking threshold
Reported
≥0.001 μg/L
Supports formulation concentration context for low-alcohol beer research
Patent-reported quantitative threshold; ethanol 0–1.0% vol.
Beverage technology Flavor masking Low-alcohol beer

Coffee Flavor Improvement: Patent-Documented Utility of 2-Methylpentanoate Esters in Coffee Applications

A recent Japanese patent application (JP2025121550A) describes a coffee flavor improver containing, as an active ingredient, one or more compounds selected from the group consisting of methyl 2-methylpentanoate and related 2-methylpentanoate esters [1]. The patent specifically claims a consumer product additive composition having a coffee flavor, comprising compounds from the 2-methylpentanoate ester family, which includes ethyl 2-methylpentanoate as a structural analog with established flavor utility [1]. While this patent covers the methyl ester primarily, it establishes the 2-methylpentanoate ester class as relevant for coffee flavor modification.

Coffee flavor improver class
Class-level
2-methylpentanoate ester class patent-validated for coffee flavor
Supports procurement for coffee flavor research; class-level inference
Patent JP2025121550A; quantitative coffee data not specified
Coffee flavor Flavor improver Food additive

Ethyl (2S)-2-methylpentanoate CAS 28959-02-6: Evidence-Supported Application Scenarios for Research and Industrial Procurement


Low-Alcohol Beer Formulation with Quantified Wort-Masking Efficacy

This compound is procurement-relevant for low-alcohol beer (0-1.0% ABV) development, where ethyl-2-methylpentanoate (EMP) is added at concentrations ≥0.001 μg/L to achieve documented wort-flavor masking and impart refreshing flavor characteristics . The patent-defined quantitative threshold enables reproducible formulation and quality control in beverage manufacturing environments .

JECFA-Compliant Flavor Ingredient with Stereochemical Traceability

For flavor houses and food ingredient manufacturers requiring JECFA-evaluated flavoring substances with defined stereochemistry, CAS 28959-02-6 provides a distinct procurement identity with documented regulatory evaluation under the (S)-enantiomer specification . This is particularly relevant where enantiomeric composition affects analytical validation or where single-enantiomer sourcing aligns with patent-protected formulations.

Coffee Flavor Research and Beverage Additive Development

The 2-methylpentanoate ester class is patent-validated as a coffee flavor improver in consumer product additive compositions . Ethyl (2S)-2-methylpentanoate, as a stereochemically defined member of this ester class, is procurement-relevant for research programs investigating coffee beverage flavor enhancement and for development of coffee-flavored consumer products requiring additive compositions with documented flavor-improving properties.

Chiral Analytical Method Development and Enantioselective Synthesis Research

The compound serves as a reference standard for chiral analytical method development, with established separation protocols using chiral gas chromatography with β-cyclodextrin columns . It also functions as a substrate or product in enantioselective synthesis studies involving hydrogenation of unsaturated esters catalyzed by chiral Ir catalysts , supporting academic and industrial research in stereoselective catalysis.

Application
Selection Property
Validation Focus
Low-alcohol beer formulation research
Reported quantitative threshold (≥0.001 μg/L) for wort-masking context
Concentration-dependent flavor masking reproducibility; patent-reported endpoint context
Flavor ingredient with JECFA-evaluated stereochemistry
Distinct (S)-enantiomer CAS with JECFA documentation
Regulatory evaluation traceability; enantiomer-specific documentation review
Coffee flavor research & additive development
2-methylpentanoate ester class patent-reported for coffee flavor improvement
Class-level flavor improver context; application-specific performance requires validation
Chiral analytical method development
Stereochemically defined ester for chiral GC method verification
Chiral separation protocol using β-cyclodextrin columns; enantiomeric purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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